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molecular formula C7H6ClNO4S B015371 Benzoic acid, 5-(aminosulfonyl)-2-chloro- CAS No. 97-04-1

Benzoic acid, 5-(aminosulfonyl)-2-chloro-

Cat. No. B015371
M. Wt: 235.65 g/mol
InChI Key: LWDSANAOYPHQAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07427612B2

Procedure details

The title compound was synthesised according to the procedure described for the synthesis of 5-Methanesulfonyl-2-pyrrolidin-1-yl-benzoic acid (Example S) from 2-Chloro-5-sulfamoyl-benzoic acid (CAS: 97-04-1; Basu; D.-G.; J.Indian Chem.Soc.; 16; 1939; 100, 106) and morpholine and obtained in 85% yield. MS (m/e): 285.1 (MH− 100%).
Name
5-Methanesulfonyl-2-pyrrolidin-1-yl-benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
CS(C1C=CC(N2CCCC2)=C(C=1)C(O)=O)(=O)=O.Cl[C:20]1[CH:28]=[CH:27][C:26]([S:29](=[O:32])(=[O:31])[NH2:30])=[CH:25][C:21]=1[C:22]([OH:24])=[O:23].[NH:33]1[CH2:38][CH2:37][O:36][CH2:35][CH2:34]1>>[N:33]1([C:20]2[CH:28]=[CH:27][C:26]([S:29](=[O:32])(=[O:31])[NH2:30])=[CH:25][C:21]=2[C:22]([OH:24])=[O:23])[CH2:38][CH2:37][O:36][CH2:35][CH2:34]1

Inputs

Step One
Name
5-Methanesulfonyl-2-pyrrolidin-1-yl-benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)C=1C=CC(=C(C(=O)O)C1)N1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=C1)S(N)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in 85% yield

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)C1=C(C(=O)O)C=C(C=C1)S(N)(=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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